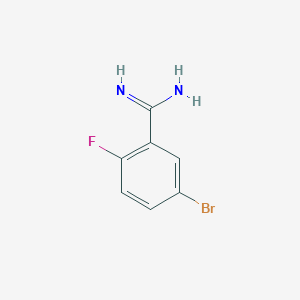

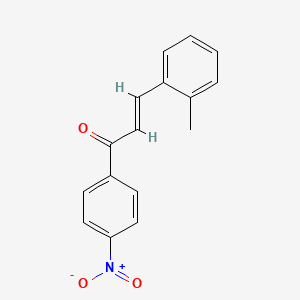

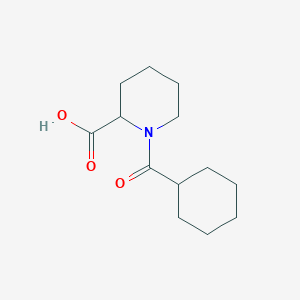

![molecular formula C20H16N2 B3081395 4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine CAS No. 110144-22-4](/img/structure/B3081395.png)

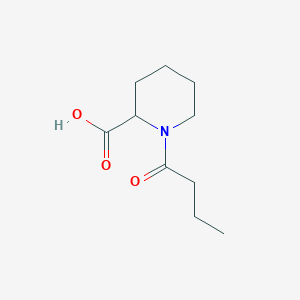

4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine

Übersicht

Beschreibung

The compound “4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine” is a structurally complex molecule. It has been used as a model tripodal push–pull system with three peripheral basic centers that may undergo protonation . The molecule has been characterized by thermogravimetry, IR spectroscopy, and powder X-ray diffraction .

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of tris[4-(pyridin-4-yl)phenyl]amine (TPPA) involves intercalation into layered materials bearing acidic functionalities . Other synthetic routes involve reactions such as the Ullmann reaction and pyridine coordination .Molecular Structure Analysis

The molecular structure of this compound is complex. It has been found that molecules like this can be placed in the interlayer space of hosts by anchoring two peripheral nitrogen atoms to one host layer and the opposite pyridine-4-yl terminus to the other neighboring host layer .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, its protonation/quaternization affords molecules with enhanced intramolecular charge-transfer (ICT), which has been documented by electrochemical measurements, UV-Vis spectra, and calculated properties such as the HOMO/LUMO levels and the first and second hyperpolarizabilities .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the properties of tris[4-(pyridin-4-yl)phenyl]amine (TPPA) have been analyzed using thermogravimetry, IR spectroscopy, and powder X-ray diffraction .Wissenschaftliche Forschungsanwendungen

Material Synthesis and Properties

4-[2-tetrathiafulvalenyl-ethenyl]pyridine derivatives have been synthesized through Wittig reactions and characterized for their crystal structures, optical, and electrochemical properties. These compounds exhibit intramolecular charge transfer, although limited, with variations observed in different derivatives (Andreu et al., 2000).

Electron-Transport Materials

Pyridine-containing phenanthroimidazole derivatives have been designed and synthesized as electron-transport materials (ETMs) for OLED applications. These derivatives demonstrate regulated photophysical properties, energy levels, and electron mobilities, significantly enhancing OLED performance through optimized electron mobility and energy levels trade-offs (Wang et al., 2015).

Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid compounds have been prepared combining 4-[(E)-2-(pyridin-1-ium-2-yl)ethenyl]pyridinium cation with perhalometallate anions. These compounds form a three-dimensional network through hydrogen-bonding and π-π stacking interactions, offering potential applications in materials science (Campos-Gaxiola et al., 2015).

Fluorescent pH Sensors

A heteroatom-containing organic fluorophore exhibiting aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics has been developed. This fluorophore acts as a fluorescent pH sensor in both solution and solid states and as a chemosensor for detecting acidic and basic organic vapors, highlighting the versatility of pyridine derivatives in sensor applications (Yang et al., 2013).

Nonlinear Optical (NLO) Applications

Binary adducts synthesized from pyridine derivatives and phenolic coformers have been studied for their potential in NLO applications. These new solids demonstrate polar crystal formation and high thermal stability, indicating their suitability for NLO applications (Draguta et al., 2015).

Eigenschaften

IUPAC Name |

4-[2-[4-(2-pyridin-4-ylethenyl)phenyl]ethenyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c1-2-18(6-8-20-11-15-22-16-12-20)4-3-17(1)5-7-19-9-13-21-14-10-19/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZWEROLVZUPJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=NC=C2)C=CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.